oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide
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Overview
Description
Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine moiety play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules and piperazine derivatives, such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Piperazine derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
Oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103840-79-5 |
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Molecular Formula |
C22H24F3N4O9+ |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide |
InChI |
InChI=1S/C18H19F3N4O.2C2H2O4/c19-18(20,21)14-4-3-5-15(12-14)25(17-6-1-2-7-23-17)10-8-24(9-11-25)13-16(22)26;2*3-1(4)2(5)6/h1-7,12H,8-11,13H2,(H-,22,26);2*(H,3,4)(H,5,6)/p+1 |
InChI Key |
JFADREPPXLBXBO-UHFFFAOYSA-O |
Canonical SMILES |
C1C[N+](CCN1CC(=O)N)(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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